Z-D-allo-Ile DCHA
Overview
Description
Z-D-allo-Ile DCHA is an organic compound and a reagent for protecting amino acids . It has a molecular formula of C26H42N2O4 .
Synthesis Analysis
The synthesis of Z-D-allo-Ile DCHA involves the use of validated allo-Thr and allo-Ile . Both L-allo-ShK and D-allo-ShK polypeptide chains were prepared by total chemical synthesis .
Molecular Structure Analysis
The molecular structure of Z-D-allo-Ile DCHA is represented by the molecular formula C26H42N2O4 . The compound has a molecular weight of 446.6 g/mol . The InChI representation of the compound is InChI=1S/C14H19NO4.C12H23N/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t10-,12+;/m0./s1
.
Physical And Chemical Properties Analysis
Z-D-allo-Ile DCHA has a molecular weight of 446.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 9 . The exact mass of the compound is 446.31445783 g/mol .
Scientific Research Applications
Inhibition of Prostaglandin Biosynthesis
Docosahexaenoic acid (DCHA), a major component of fish lipid, acts as a strong inhibitor of prostaglandin biosynthesis. This inhibition does not extend to the leukotriene pathway, suggesting a specific biochemical role for DCHA. Such properties might contribute to the cardiovascular protective effects associated with dietary fish lipid intake (Corey, Shih, & Cashman, 1983).
Z-DNA Formation in Negatively Supercoiled Plasmids
The sequence (dC-dA)n X (dG-dT)n has been shown to form left-handed Z-DNA in negatively supercoiled plasmids. This finding is significant as it suggests roles for such Z elements in chromatin activation or genome rearrangements (Nordheim & Rich, 1983).
Biomedical and Photocatalysis Applications
- DCM (Direct Ceramic Machining) process using zirconia demonstrates significant strength and reliability for all-ceramic dental restorations, indicating potential applications in medical devices (Filser et al., 2001).
- Z-scheme photocatalytic systems are explored for environmental remediation and energy conversion. These systems enhance the separation of photogenerated electron-hole pairs and optimize photocatalytic efficiency (Huang et al., 2019).
Biosynthesis of L-allo-Isoleucine
L-allo-isoleucine (L-allo-Ile) is synthesized from L-isoleucine (L-Ile) in natural products through a process involving a pyridoxal 5'-phosphate (PLP)-linked aminotransferase and an unprecedented isomerase. This discovery provides insight into the origins of L-allo-Ile in medically significant natural products (Li et al., 2016).
Z-DNA-forming Sequences in Eukaryotic Genomes
The potential Z-forming sequence (dT-dG)n . (dC-dA)n, found in eukaryotic genomes, is not present in the genomes of eubacteria, archaebacteria, or mitochondria, indicating a unique distribution pattern with implications for genome structure and function (Gross & Garrard, 1986).
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.C12H23N/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t10-,12+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMHUFMEYKIYPC-XOZOLZJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718513 | |
Record name | N-[(Benzyloxy)carbonyl]-D-alloisoleucine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-allo-Ile DCHA | |
CAS RN |
253595-73-2 | |
Record name | N-[(Benzyloxy)carbonyl]-D-alloisoleucine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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